molecular formula C14H16Cl2O3 B1325895 Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate CAS No. 898751-90-1

Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate

Cat. No.: B1325895
CAS No.: 898751-90-1
M. Wt: 303.2 g/mol
InChI Key: ASPUOOKPZNSWBN-UHFFFAOYSA-N
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Description

Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone substituted with a 3,5-dichlorophenyl ketone group.

  • Esterification: Reaction of the carboxylic acid precursor with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions .
  • Purification: Column chromatography or crystallization, as observed in similar compounds .

This compound is likely utilized in pharmaceutical or agrochemical research, given the prevalence of structurally related esters in these fields .

Properties

IUPAC Name

ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPUOOKPZNSWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645562
Record name Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-90-1
Record name Ethyl 3,5-dichloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3,5-dichlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(3,5-dichlorophenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares key structural and physicochemical properties of Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
This compound 3,5-Cl₂ C₁₄H₁₆Cl₂O₃ ~307.19 (estimated) Not explicitly provided Likely solid; electron-withdrawing substituents enhance stability.
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 2,5-Cl₂ C₁₄H₁₆Cl₂O₃ 307.19 898778-14-8 Structural isomer; safety data available (GHS precautions) .
Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate 3,5-CF₃ C₁₆H₁₆F₆O₃ 370.29 898792-97-7 Higher molecular weight; trifluoromethyl groups increase lipophilicity .
Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate 3,5-F₂ C₁₄H₁₆F₂O₃ 270.27 898752-40-4 Lower molecular weight; fluorine’s electronegativity affects reactivity .
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate 2,5-(OCH₃)₂ C₁₅H₂₀O₅ 280.31 Not provided Electron-donating methoxy groups; synthesized via acid-catalyzed esterification .

Electronic and Steric Effects

  • Para-substituted analogs (e.g., 4-chloro-2-fluoro) exhibit distinct electronic profiles due to halogen electronegativity differences .
  • Functional Group Impact: Trifluoromethyl groups (CF₃) increase metabolic stability and lipophilicity, making derivatives like Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate candidates for drug design . Methoxy groups (OCH₃) reduce electrophilicity, as seen in Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate, which may limit reactivity in nucleophilic environments .

Biological Activity

Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a hexanoate chain with a ketone at the sixth position. The presence of a 3,5-dichlorophenyl group significantly influences its biological activity.

  • Molecular Formula : C₁₄H₁₆Cl₂O₃
  • Molecular Weight : Approximately 303.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to:

  • Inhibit Enzymes : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Modulate Receptor Activity : It may interact with receptors that play roles in cell signaling and proliferation, particularly in cancer cells.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. Research indicates that it exhibits significant activity against both bacterial and fungal strains.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus32
Escherichia coli16
Candida albicans8
Aspergillus niger64

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor proliferation.

Case Studies in Cancer Research

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated an IC50 value of 12.5 µg/ml, indicating significant cytotoxicity.
  • Study on Lung Cancer Cells :
    • Objective : Assessment of growth inhibition in A549 lung cancer cells.
    • Results : this compound reduced cell viability by 70% at a concentration of 15 µg/ml.

Research Applications

The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its applications extend beyond medicinal chemistry into materials science and industrial processes.

Summary of Applications

  • Medicinal Chemistry : Used in drug development targeting antimicrobial and anticancer therapies.
  • Organic Synthesis : Acts as a building block for synthesizing novel compounds.
  • Biological Studies : Investigated for understanding enzyme interactions and metabolic pathways.

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